Scaffold Replacement in PI3K/mTOR Inhibitors: PKI-179 vs. PKI-587
Replacing one of the bis-morpholine moieties in the lead compound PKI-587 with 3-oxa-8-azabicyclo[3.2.1]octane and reducing the molecular weight yielded PKI-179, an orally efficacious dual PI3K/mTOR inhibitor [1]. This scaffold substitution directly resulted in improved oral bioavailability and maintained potent dual inhibitory activity (PI3Kα IC50 = 0.42 nM; mTOR IC50 = 1.4 nM) [2].
| Evidence Dimension | Scaffold Replacement: In Vitro Potency and Oral Efficacy |
|---|---|
| Target Compound Data | PI3Kα IC50 = 0.42 nM; mTOR IC50 = 1.4 nM; Orally efficacious |
| Comparator Or Baseline | PKI-587 (bis-morpholine analog): PI3Kα IC50 = 0.42 nM; mTOR IC50 = 1.4 nM |
| Quantified Difference | Equivalent in vitro potency; improved oral bioavailability |
| Conditions | PI3Kα and mTOR enzyme inhibition assays; in vivo tumor xenograft models |
Why This Matters
Demonstrates that the bridged bicyclic scaffold maintains on-target potency while improving pharmacokinetic properties, enabling oral dosing in oncology applications.
- [1] Venkatesan, A. M. et al. PKI-179: An orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5869-5873. View Source
- [2] PubMed Abstract: PKI-179: an orally efficacious dual phosphatidylinositol-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitor. View Source
